molecular formula C15H12Cl2N4O B2466071 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396878-81-1

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

カタログ番号: B2466071
CAS番号: 1396878-81-1
分子量: 335.19
InChIキー: YDYZVWTZHZEEDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic chemical scaffold of significant interest in early-stage pharmacological research and drug discovery. Its molecular architecture, which integrates a dichlorophenyl moiety and a fused pyrazolopyridine system through a urea linker, is often explored in the development of kinase inhibitors . Compounds with this core structure are frequently investigated for their potential to modulate key signaling pathways in cellular studies. The presence of the urea functional group is a common feature in molecules designed for targeted protein interaction, making this compound a valuable template for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this reagent to probe biological systems and develop novel therapeutic agents for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-(3,4-dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-12-5-4-11(7-13(12)17)20-15(22)18-8-10-9-19-21-6-2-1-3-14(10)21/h1-7,9H,8H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYZVWTZHZEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the dichlorophenyl group: This step may involve halogenation reactions or the use of pre-halogenated intermediates.

    Urea formation: The final step involves the reaction of the dichlorophenyl-pyrazolopyridine intermediate with isocyanates or other urea-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent systems, and reaction conditions that are scalable and environmentally friendly.

化学反応の分析

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

作用機序

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

類似化合物との比較

Table 1: Comparative Analysis of Key Di-Substituted Ureas and Heterocyclic Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Urea 3,4-Dichlorophenyl, pyrazolo[1,5-a]pyridine Hypothetical: Kinase inhibition
BTdCPU Urea Benzo[d][1,3]thiadiazole, 3,4-dichlorophenyl Growth inhibition
NCPdCPU Urea 2-Chloro-5-nitrophenyl, 3,4-dichlorophenyl Growth inhibition
MK82 Pyrazolo[1,5-a]pyrimidin-7-one 3-Chlorophenyl, pyrazolo-pyrimidinone Not specified
Pir-12-5c Pyrazolo[1,5-a]pyrimidine Trifluoromethylphenyl, imidazole-propyl Aryl hydrocarbon modulation
Quinoline-thiazolidinone derivatives Thiazolidin-4-one Tetrazoloquinoline, dichlorophenyl Analgesic activity

Key Observations

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group is a shared feature in BTdCPU, NCPdCPU, and the target compound. This moiety is associated with enhanced hydrophobic interactions in growth inhibition studies .

Scaffold Diversity: Pyrazolo[1,5-a]pyrimidinones (e.g., MK82) and pyrazolo[1,5-a]pyrimidines (e.g., Pir-12-5c) exhibit distinct pharmacological profiles due to their fused heterocyclic cores. The pyrimidinone in MK82 may favor hydrogen bonding, while the pyrimidine in Pir-12-5c could enhance metabolic stability . Quinoline-thiazolidinone derivatives () demonstrate that thiazolidin-4-one scaffolds paired with tetrazoloquinoline substituents exhibit analgesic activity, highlighting the role of heterocyclic diversity in modulating activity .

Synthetic Accessibility :

  • Di-substituted ureas like BTdCPU and NCPdCPU are synthesized via straightforward urea-forming reactions, whereas pyrazolo[1,5-a]pyrimidines (e.g., Pir-12-5c) require multi-step procedures involving chlorinated intermediates and nucleophilic substitutions .

生物活性

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a dichlorophenyl group and a pyrazolopyridinyl moiety, suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N4O. The compound features distinct functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight305.15 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds of this nature often modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with receptors that play crucial roles in various diseases, including cancer and inflammatory disorders.

Anticancer Activity

Research indicates that pyrazole derivatives have shown promise as anticancer agents. A study on similar compounds revealed their ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. For instance, compounds structurally related to this compound demonstrated significant inhibition against the Akt pathway, which is critical in many cancers .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Similar compounds have exhibited activity against various bacterial strains and fungi. The presence of the dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability and thus antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityIC50 (µM)
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)ureaAnticancer (Akt inhibitor)61
1-(3,4-Dichlorophenyl)-3-(pyridin-5-yl)ureaAntimicrobialNot specified
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-7-yl)ureaModerate anticancer activityNot specified

Case Studies

Several case studies highlight the effectiveness of pyrazole-based compounds in clinical settings:

  • Inhibition of DHODH : A related pyrazole compound was shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells. This inhibition led to reduced proliferation in cancer cell lines .
  • Antiparasitic Activity : Pyrazole derivatives have been tested for their effects on Plasmodium falciparum, demonstrating potential as antimalarial agents through inhibition of key enzymatic pathways .

Q & A

Q. Basic Characterization

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm urea linkage and aromatic substitution patterns .
  • Mass Spectrometry : HRMS for molecular weight validation (e.g., [M+H]+^+ ion) .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation) .

Q. Advanced Challenges

  • Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve signals in crowded aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

What biological targets are associated with this compound’s pyrazolo-pyridine scaffold?

Mechanistic Insights
The pyrazolo[1,5-a]pyridine moiety is implicated in kinase inhibition (e.g., CDK2 and PCNA ) due to its planar structure and hydrogen-bonding capacity .
Validation Methods :

  • Enzyme Assays : Measure IC50_{50} against recombinant CDK2 using ATP-Glo^\text{™} .
  • Cellular Studies : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .

How can contradictory bioactivity data between structural analogs be resolved?

Q. Advanced Data Analysis

  • SAR Studies : Systematically modify substituents (e.g., dichlorophenyl vs. fluorophenyl) to assess impact on potency .
  • Molecular Docking : Use AutoDock Vina to model interactions with CDK2’s ATP-binding pocket .
  • Metabolic Stability : Compare hepatic microsomal degradation rates to rule out pharmacokinetic confounders .

What strategies address poor solubility during in vitro assays?

Q. Formulation Optimization

  • Co-Solvents : Use DMSO (≤0.1%) or cyclodextrin-based solubilizers .
  • Salt Formation : Explore HCl or sodium salts to enhance aqueous stability .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

How can computational modeling guide structural modifications?

Q. Advanced Computational Methods

  • QSAR Models : Train models on datasets of urea derivatives to predict bioactivity and ADMET properties .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to enhance kinase binding) .

What are the stability considerations for long-term storage?

Q. Basic Stability Profiling

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C recommended) .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation .
  • Hygroscopicity : Use desiccants (silica gel) in storage containers .

How can regioselectivity challenges in pyrazolo-pyridine synthesis be mitigated?

Q. Advanced Synthetic Strategies

  • Directed Metalation : Use lithiation (n-BuLi) at pyridine N-oxide positions to direct coupling .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to control functionalization .

What in vivo models are suitable for preclinical evaluation?

Q. Translational Research Design

  • Xenograft Models : Test antitumor efficacy in nude mice with human tumor implants .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess bioavailability (>30% target) .
  • Toxicology : Perform histopathology on liver/kidney tissues to identify off-target effects .

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